molecular formula C24H24N2O5S2 B2362126 ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 392238-98-1

ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2362126
CAS No.: 392238-98-1
M. Wt: 484.59
InChI Key: UBGSYWIOFDMRPY-UHFFFAOYSA-N
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Description

“Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C25H26N2O5S2 . It is a derivative of thiophene, a heterocyclic compound that has been recognized as an important entity in the synthesis of compounds with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . A multicomponent synthesis was employed for the synthesis of a related compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Chemical Reactions Analysis

The reactivity of thiophene derivatives can be attributed to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, with the reactivity order C-3 > C-1 . It can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

  • This compound and its derivatives have been utilized in synthetic chemistry for creating various polyfunctional substituted thiophenes. Their synthesis involves reactions with different reagents, leading to promising antimicrobial activities, showcasing the compound's utility as a key intermediate for generating biologically active molecules (Abu‐Hashem et al., 2011).
  • The Gewald reaction, a versatile method in heterocyclic chemistry, is instrumental for synthesizing amino-thiophene derivatives, including ethyl 2-aminothiophene-3-carboxylates, which are precursors to various biologically active compounds. This demonstrates the compound's role in enabling efficient routes to new thiophene-based molecules with potential pharmacological applications (Abaee & Cheraghi, 2013).

Biological Activity

  • Certain derivatives, synthesized from ethyl 2-aminothiophene carboxylates, have been evaluated for their antimicrobial and anti-inflammatory properties. This highlights the compound's significance in the development of new therapeutic agents, demonstrating a direct link between synthetic chemistry and pharmaceutical research (Narayana et al., 2006).
  • Moreover, research on new cycloalkylthiophene-Schiff bases and their metal complexes, derived from similar compounds, has shown antibacterial and antifungal activity against various pathogenic strains, further underscoring the potential of these molecules in medicinal chemistry (Altundas et al., 2010).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s worth noting that related 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes have been found to activate NRF2 via a non-electrophilic mechanism . They inhibit LPS Ec-stimulated inflammation in macrophages .

Future Directions

Thiophene derivatives have shown significant potential in pharmaceutical applications due to their varied biological and clinical applications . Future research could focus on exploring these applications further and developing new synthesis methods for these compounds.

Properties

IUPAC Name

ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-3-31-24(28)21-18-8-6-10-20(18)32-23(21)25-22(27)17-7-4-5-9-19(17)26-33(29,30)16-13-11-15(2)12-14-16/h4-5,7,9,11-14,26H,3,6,8,10H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGSYWIOFDMRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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